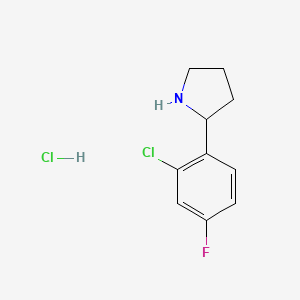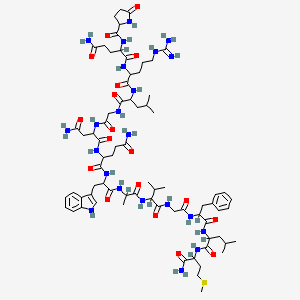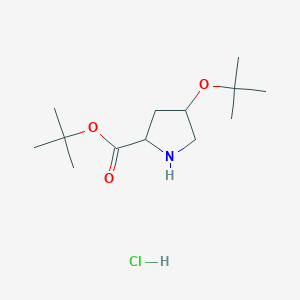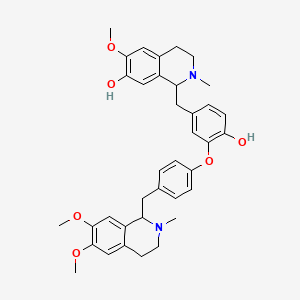
(R,R)-Daurisoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-Daurisoline is a naturally occurring bisbenzylisoquinoline alkaloid. It is derived from the roots of Menispermum dauricum, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential pharmacological properties, including antiarrhythmic, anti-inflammatory, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Daurisoline typically involves multiple steps, starting from simpler isoquinoline derivatives. The key steps include:
Formation of the isoquinoline core: This can be achieved through Pictet-Spengler condensation.
Coupling of benzyl groups: This step involves the use of reagents like benzyl bromide under basic conditions.
Chiral resolution: The final step often involves chiral chromatography to separate the (R,R)-enantiomer from other possible stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(R,R)-Daurisoline undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinolines.
科学的研究の応用
(R,R)-Daurisoline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of bisbenzylisoquinoline alkaloids.
Biology: Researchers investigate its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has potential therapeutic applications in treating arrhythmias, inflammation, and neurodegenerative diseases.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound in drug discovery.
作用機序
The mechanism of action of (R,R)-Daurisoline involves several molecular targets and pathways:
Ion Channels: It modulates the activity of sodium and potassium ion channels, which is crucial for its antiarrhythmic effects.
Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Neuroprotection: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways like the PI3K/Akt pathway.
類似化合物との比較
Similar Compounds
Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and neuroprotective effects.
Berbamine: Known for its anti-cancer properties and structural similarity to (R,R)-Daurisoline.
Uniqueness
This compound is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its dual action on ion channels and inflammatory pathways sets it apart from other similar compounds.
特性
IUPAC Name |
1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJAQFYNVMZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide](/img/structure/B13390673.png)
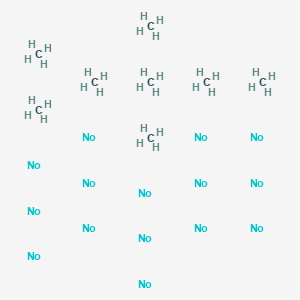
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
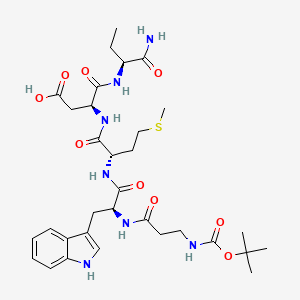
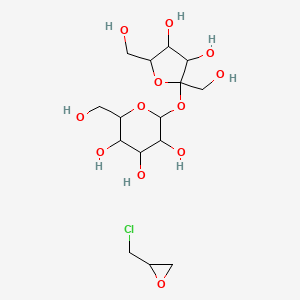
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
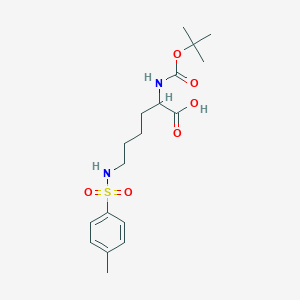
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
